molecular formula C18H21ClFN5O2S2 B2812133 2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide CAS No. 1203191-90-5

2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2812133
CAS No.: 1203191-90-5
M. Wt: 457.97
InChI Key: MQOXPLQSWUDIJZ-UHFFFAOYSA-N
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Description

2-((5-(4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core. This core is substituted at the 2-position with a sulfur-linked acetamide group (N-isopropyl) and at the 5-position with a piperazine moiety bearing a 2-chloro-4-fluorobenzoyl group. Its design combines features that enhance lipophilicity (e.g., isopropyl group) and electronic modulation (chloro and fluoro substituents), which may influence receptor binding and metabolic stability.

Properties

IUPAC Name

2-[[5-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFN5O2S2/c1-11(2)21-15(26)10-28-18-23-22-17(29-18)25-7-5-24(6-8-25)16(27)13-4-3-12(20)9-14(13)19/h3-4,9,11H,5-8,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOXPLQSWUDIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a halogenated benzoyl derivative reacts with piperazine.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially leading to alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and benzoyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while reduction of the benzoyl group can produce alcohol derivatives.

Scientific Research Applications

2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and inflammatory conditions.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound serves as a tool for probing biochemical pathways and mechanisms.

    Industrial Applications: It may be utilized in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary, but typically include signal transduction cascades and alterations in cellular function.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the thiadiazole core, piperazine substituents, and acetamide side chains. Below is a detailed comparison:

Structural Analogues and Substituent Variations

Key Observations :

Thiadiazole Core Modifications: The query compound’s 5-position piperazine substituent distinguishes it from analogs like N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, which has a simpler ethyl group at the 5-position . The chloro-fluorobenzoyl group may enhance electronic effects and steric bulk compared to phenyl or alkyl substituents. Compounds with benzothiazolylimino or piperidine side chains (e.g., and ) exhibit divergent bioactivity profiles, underscoring the thiadiazole core’s versatility .

In contrast, 4-isopropylpiperazine () may enhance solubility due to its alkyl chain .

Pharmacological and Physicochemical Properties
  • Lipophilicity: The chloro-fluoro substitution and isopropyl group in the query compound suggest higher logP values than analogs with polar groups (e.g., thiazolidinones in ) .

Biological Activity

The compound 2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thiadiazole Ring : Known for its diverse biological activities, including anticancer properties.
  • Piperazine Moiety : Often associated with pharmacological activity due to its ability to interact with various receptors.
  • Chloro and Fluoro Substituents : These halogen substitutions enhance lipophilicity and may influence pharmacokinetics.

Molecular Characteristics

PropertyValue
Molecular FormulaC17H20ClFN4OS
Molecular Weight378.88 g/mol
IUPAC Name2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
CAS Number1396814-32-6

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiadiazole component is particularly notable for its role in modulating biological pathways involved in cancer cell proliferation and apoptosis induction.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes implicated in cancer metabolism.
  • Receptor Modulation : It has been suggested that the piperazine moiety can bind to neurotransmitter receptors, potentially influencing neurological pathways.

Biological Activity

Research has demonstrated that compounds similar to 2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide exhibit significant biological activities:

Anticancer Properties

Studies have shown that thiadiazole derivatives possess anticancer properties:

  • Cell Viability Assays : In vitro studies indicate decreased viability in various cancer cell lines such as HL-60 (human leukemia) and A549 (lung cancer) cells .
CompoundCell LineEffect
Thiadiazole DerivativeHL-60Decreased viability
Thiadiazole DerivativeA549Induction of apoptosis

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Microbial Assays : It exhibits significant activity against a range of microorganisms, suggesting potential as an antimicrobial agent .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Case Study on Thiadiazole Derivatives : A study found that a related thiadiazole compound significantly reduced tumor growth in xenograft models of breast cancer .
  • Piperazine-Based Compounds : Research indicates that piperazine derivatives can effectively inhibit specific cancer cell lines, emphasizing their therapeutic potential .

Q & A

Q. What advanced techniques can elucidate the compound’s mechanism of action in biological systems?

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
  • Cryo-EM : For structural insights into compound-target complexes if crystallography is challenging .

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